7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Description
Properties
IUPAC Name |
7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEPNHZKFHMDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclic ketones, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H14N2O
Molecular Weight : 190.24 g/mol
IUPAC Name : 7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
CAS Number : 53841-98-8
The compound features a bicyclic structure with an amino group at the 7-position and a methyl group at the 1-position. This unique arrangement enhances its reactivity and interaction with biological systems.
Organic Synthesis
7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one serves as a crucial building block in the synthesis of more complex molecules. Its structural characteristics allow for various chemical transformations:
- Cyclization Reactions : It can be utilized in cyclization reactions to form other nitrogen-containing heterocycles.
- Substitution Reactions : The compound is reactive towards nucleophilic substitutions, making it valuable for synthesizing derivatives with altered biological activities.
Medicinal Chemistry
The compound has been investigated for its therapeutic potential in treating various diseases:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics. Case Study: A derivative was tested against several bacterial strains and showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through specific molecular pathways. Case Study: Preclinical trials indicated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer.
Neurological Disorders
Research into the neuroprotective effects of this compound has shown promise:
- Mechanism of Action : The compound interacts with neurotransmitter systems, potentially modulating synaptic transmission and offering protective effects against neurodegeneration. Case Study: In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
Industrial Applications
In the pharmaceutical industry, this compound is used as an intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its versatility allows it to be incorporated into formulations targeting multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their pharmacological or synthetic relevance:
Physicochemical Properties
- LogP and Solubility: The 7-amino-methyl derivative has a calculated LogP of ~1.5, while bromo-substituted analogues (e.g., 7-Br) exhibit higher lipophilicity (LogP = 1.99), impacting membrane permeability .
- Thermal Stability: Melting points vary significantly; for example, compound 2b melts at 291°C, indicating high crystallinity, whereas 7-amino-methyl derivatives are typically isolated as amorphous solids .
Biological Activity
7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a heterocyclic compound notable for its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
- CAS Number : 53841-98-8
The structural features of this compound include an amino group at the 7-position and a methyl group at the 1-position of the benzo[b]azepine framework. This configuration contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anticancer Activity
The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit specific protein kinases involved in cancer progression:
| Kinase Target | IC50 Value (µM) | Notes |
|---|---|---|
| Aurora A | <10 | Dual inhibitor potential with VEGF receptor kinases |
| VEGF-R2 | <10 | Important for angiogenesis in tumors |
| VEGF-R3 | <10 | Similar role to VEGF-R2 in tumor growth |
These findings indicate that the compound could serve as a lead structure for developing new anticancer agents targeting these pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. For instance:
- Inhibition of Protein Kinases : The compound's binding affinity for Aurora A kinase and VEGF receptors suggests it may modulate signaling pathways critical for cell proliferation and survival.
The exact pathways remain under investigation, but preliminary data indicate that it may interfere with ATP binding sites on these kinases .
Case Studies
Several studies highlight the compound's potential:
- In Vitro Studies : In a study assessing various cancer cell lines, this compound exhibited growth inhibition in the low micromolar range across multiple lines, with some resistant strains identified (e.g., MDA-MB-231) showing GI50 values >100 µM .
- Structural Modifications : Research has focused on modifying the compound's structure to enhance its potency against Aurora A kinase while maintaining selectivity for VEGF receptors. These modifications have led to analogs with improved inhibition profiles .
Q & A
Basic Research Questions
Q. How can synthetic routes for 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one be optimized to improve yield and purity?
- Methodology : Use regioselective alkylation or reductive amination to introduce the methyl group at the 1-position. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) can enhance purity. Monitor reaction progress with TLC or HPLC, referencing protocols for analogous benzazepine derivatives .
- Key Data : For structurally similar compounds (e.g., 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one), yields improved from 45% to 72% by optimizing reaction temperature and solvent polarity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology : Combine NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For chiral purity, use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase). Cross-validate with X-ray crystallography if single crystals are obtainable .
- Data Conflict Resolution : Discrepancies in melting points (e.g., 81–82°C for a related dihydro-benzodioxepin ) may arise from polymorphism; use DSC to confirm thermal behavior.
Q. How can the compound’s solubility and stability be assessed for in vitro biological assays?
- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Stability studies (24–72 hrs) under ambient light, dark, and varying pH (3–9) should be monitored via HPLC-UV. For photodegradation, use ICH Q1B guidelines .
- Key Finding : Benzazepine derivatives often show pH-dependent stability; for example, 7-chloro analogues degrade 30% faster at pH > 8 .
Advanced Research Questions
Q. What strategies are effective for modifying the 7-amino group to enhance receptor binding affinity in neurological targets?
- Methodology : Introduce substituents via acylation or sulfonylation, then screen against GABAA or 5-HT receptors. Use molecular docking (AutoDock Vina) to predict interactions with receptor pockets. For example, fluorination at the 7-position in related benzodiazepines increased binding affinity by 15-fold .
- Contradiction Alert : While some studies prioritize lipophilicity for blood-brain barrier penetration, excessive hydrophobicity may reduce aqueous solubility .
Q. How do metabolic pathways affect the pharmacokinetics of 7-Amino-1-methyl derivatives in vivo?
- Methodology : Conduct liver microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites. Compare with in silico predictions (e.g., SwissADME). For example, N-demethylation at the 1-position is a common pathway for tetrahydro-benzazepines .
- Data Gap : Limited data exist on renal clearance; consider allometric scaling from rodent studies .
Q. What computational models best predict the compound’s SAR (Structure-Activity Relationship) for neuropsychiatric applications?
- Methodology : Employ QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro IC50 data from kinase or receptor assays. For benzazepines, 3D-QSAR models achieved R² > 0.85 in predicting anxiolytic activity .
- Limitation : Models may underestimate stereochemical effects; synthesize enantiomers for empirical validation .
Methodological Challenges and Solutions
Q. How can researchers resolve conflicting bioactivity data across studies?
- Approach : Standardize assay conditions (e.g., cell line, ATP concentration in kinase assays). Use PubChem’s BioAssay database to cross-reference IC50 values for structurally related compounds .
- Example : Discrepancies in IC50 values (e.g., 0.5 µM vs. 2.1 µM) for similar benzodiazepines were traced to differences in buffer ionic strength .
Q. What in vivo models are most suitable for evaluating the compound’s efficacy in neuropsychiatric disorders?
- Methodology : Use rodent models (e.g., elevated plus maze for anxiety, forced swim test for depression). Dose-response studies should include positive controls (e.g., diazepam). For translational relevance, incorporate PET imaging to assess target engagement .
- Ethical Note : Adhere to ARRIVE 2.0 guidelines for preclinical reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
